Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
Overview
Description
Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with methoxy and dimethyl groups
Mechanism of Action
Mode of Action
It is known that similar compounds, such as n,n-bis(2-hydroxyethyl)ethylenediamine, form stable coordination complexes with metal ions, effectively sequestering them and preventing their participation in various chemical reactions .
Biochemical Pathways
Given the potential for this compound to bind to metal ions, it could potentially interfere with metal-dependent enzymes and disrupt metal-catalyzed processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)sulfone
- 4-Methoxy-2,3-dimethylbenzenesulfonamide
- Diethanolamine derivatives
Uniqueness
Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-10-11(2)13(5-4-12(10)19-3)20(17,18)14(6-8-15)7-9-16/h4-5,15-16H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGNNNRMGOBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N(CCO)CCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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